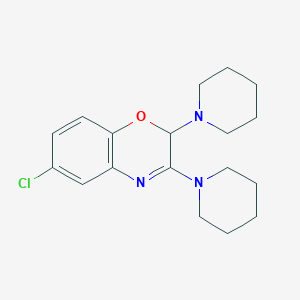![molecular formula C18H26O6 B8042895 2-[2,4-Ditert-butyl-5-(carboxymethoxy)phenoxy]acetic acid](/img/structure/B8042895.png)
2-[2,4-Ditert-butyl-5-(carboxymethoxy)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid is a complex organic compound characterized by its sterically hindered structure due to the presence of tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid typically involves the reaction of 4,6-di-tert-butyl-3,1-phenylenebisoxy with acetic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized products .
Wissenschaftliche Forschungsanwendungen
2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism by which 2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sterically hindered structure allows it to interact selectively with certain enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another sterically hindered phenol with similar properties but different applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-methylpyridine: Used as a catalyst and in organic synthesis.
Uniqueness
What sets 2,2’-(4,6-Di-tert-butyl-3,1-phenylenebisoxy)bisacetic acid apart is its specific structure, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective biological interactions .
Eigenschaften
IUPAC Name |
2-[2,4-ditert-butyl-5-(carboxymethoxy)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-17(2,3)11-7-12(18(4,5)6)14(24-10-16(21)22)8-13(11)23-9-15(19)20/h7-8H,9-10H2,1-6H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXZPRIQGQEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OCC(=O)O)OCC(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
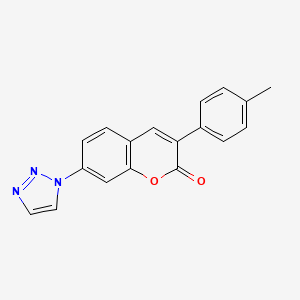
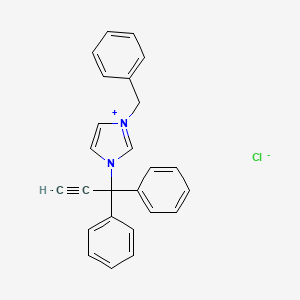
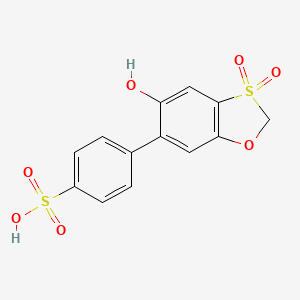
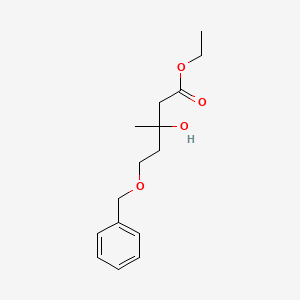
![2-[[Methoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8042838.png)
![Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate](/img/structure/B8042840.png)
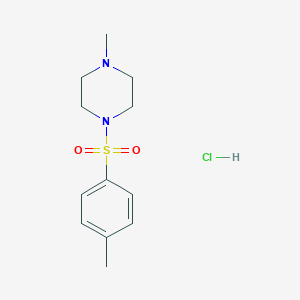
![2-[[2-(4-chloroanilino)-2-oxoethyl]-hydroxyamino]-N-(4-chlorophenyl)acetamide](/img/structure/B8042848.png)
![N-[4-(2-phenylsulfanylacetyl)phenyl]acetamide](/img/structure/B8042851.png)
![2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate](/img/structure/B8042868.png)
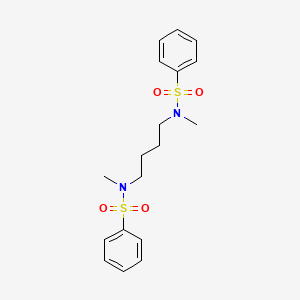
![2,2'-(1,4-Phenylene)bis[5-methyl-1,3-dioxane-5-methanol]](/img/structure/B8042897.png)
![[3,5-Di(cyclohex-3-en-1-yl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B8042903.png)
